molecular formula C13H6Cl3NO3 B5851158 (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone

(2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone

Cat. No.: B5851158
M. Wt: 330.5 g/mol
InChI Key: XVVFUZRHVSFNQA-UHFFFAOYSA-N
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Description

(2-Chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone is a diaryl ketone derivative featuring two substituted aromatic rings. The first ring is substituted at the 2-position with chlorine and the 4-position with a nitro group, while the second ring contains 3,4-dichloro substitutions.

Properties

IUPAC Name

(2-chloro-4-nitrophenyl)-(3,4-dichlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl3NO3/c14-10-4-1-7(5-12(10)16)13(18)9-3-2-8(17(19)20)6-11(9)15/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVFUZRHVSFNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous conditions and a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Types of Reactions:

    Reduction: The nitro group in (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro substituents can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions, leading to the formation of quinones.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as dimethylformamide (DMF).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Reduction: (2-amino-4-nitrophenyl)(3,4-dichlorophenyl)methanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives of the original compound.

Scientific Research Applications

(2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other materials requiring specific aromatic ketone structures.

Mechanism of Action

The mechanism of action of (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets through its nitro and chloro substituents, which can form reactive intermediates. These intermediates can interact with proteins, DNA, or other cellular components, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone:

Compound Name Substituents Key Features CAS Number Source
(4-Chloro-3-nitrophenyl)(4-chlorophenyl)methanone 4-Cl, 3-NO₂ (Ring 1); 4-Cl (Ring 2) Nitro and chloro groups in adjacent positions; high halogen density. 31431-17-1
Dimeclophenone 4-Cl (Ring 1); 3,6-di-OCH₃, 4-O(CH₂)₂-morpholine (Ring 2) Polar substituents (methoxy, morpholine) enhance solubility. 31848018
4-(4-Chlorophenoxy)phenylmethanone 4-Cl-phenoxy (Ring 1); 3,4-di-OCH₃ (Ring 2) Phenoxy linker and methoxy groups reduce lipophilicity. 179552-11-5
2,4'-Difluorobenzophenone 2-F (Ring 1); 4-F (Ring 2) Fluorine’s electronegativity alters electronic properties vs. Cl/NO₂. 342-25-6

Physicochemical Properties

  • Lipophilicity (LogP): Compounds with 3,4-dichlorophenyl and nitro groups (e.g., ’s intermediates) exhibit LogP > 5, indicating high lipophilicity and poor aqueous solubility . Dimeclophenone’s polar groups (morpholine, methoxy) likely reduce LogP, improving solubility for pharmaceutical use . Fluorinated analogues (e.g., 2,4'-Difluorobenzophenone) may have lower LogP due to smaller atomic size and weaker hydrophobicity compared to Cl/NO₂ .
  • Thermal Stability: Nitrated benzophenones (e.g., CAS 31431-17-1) may exhibit lower thermal stability due to nitro group reactivity, whereas methoxy-substituted derivatives (e.g., Dimeclophenone) are more stable .

Biological Activity

The compound (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone , often referred to as a derivative of methanone, has garnered attention in scientific research due to its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and case studies related to this compound, highlighting its relevance in medicinal chemistry.

Synthesis

The synthesis of (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone typically involves multiple steps that include nitration and chlorination reactions. For instance, one method includes the reaction of 2-chloro-4-nitrophenol with 3,4-dichlorobenzoyl chloride under controlled conditions to yield the desired product. The reaction conditions can significantly affect the yield and purity of the compound.

Antimicrobial Activity

Research indicates that (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition of growth. The compound's structure allows it to interact with bacterial enzymes, disrupting their function and leading to cell death.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The presence of nitro and chloro groups enhances its reactivity with cellular targets, making it a candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes involved in metabolic pathways. For example, it has shown activity against alpha-amylase and acetylcholinesterase, which are critical in carbohydrate metabolism and neurotransmission, respectively. This inhibition suggests potential applications in managing diabetes and neurodegenerative diseases.

The biological activity of (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone is primarily attributed to its ability to bind with specific enzymes and receptors within cells. The nitro group is known to enhance electron affinity, facilitating interactions with nucleophilic sites on proteins. This interaction can lead to enzyme inhibition or alteration of signaling pathways that promote cell survival or proliferation.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of nitrophenolic compounds highlighted the antimicrobial efficacy of (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, showing promising results compared to traditional antibiotics.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Case Study 2: Anticancer Activity

In a recent study focusing on the anticancer effects of various methanones, (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 30 μM after 48 hours of treatment.

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